Indole-7-carboxylic acid
Overview
Description
Indole-7-carboxylic acid is a significant heterocyclic compound that belongs to the indole family. Indoles are known for their presence in various natural products and pharmaceuticals. This compound is characterized by a carboxylic acid group attached to the seventh position of the indole ring, making it a valuable intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Mechanism of Action
Target of Action
Indole derivatives, including Indole-7-carboxylic acid, are known to interact with multiple receptors in the body, playing a significant role in cell biology . They are biologically active compounds used in the treatment of various disorders, including cancer and microbial infections .
Mode of Action
Indole and its derivatives, such as this compound, are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response by activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules .
Biochemical Pathways
this compound is involved in the bioconversion of indoles from tryptophan, an essential amino acid derived entirely from the diet . Gut microbiota plays a crucial role in this process. Indole propionic acid (IPA), a derivative of indole, can be converted into indole acetic acid (IA) and further conjugated with glycine to produce indoleacryloyl glycine in the liver .
Pharmacokinetics
It’s known that the lipophilicity of indole derivatives can facilitate their diffusion through lipid-rich bilayers, such as those found in mycobacterium tuberculosis, where they interact with targets like mmpl3 and elicit potent anti-tb activity .
Result of Action
The result of this compound’s action is diverse due to its interaction with multiple targets. It’s known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
The action of this compound is influenced by environmental factors, particularly the gut microbiota. The interaction between the host and microorganism widely affects the immune and metabolic status . Dysbiosis and impaired intestinal barrier function can lead to the translocation of microbiota and its products, triggering the immune system, inducing chronic inflammation, and leading to systemic metabolic disorders .
Biochemical Analysis
Biochemical Properties
Indole-7-carboxylic acid interacts with various enzymes, proteins, and other biomolecules. It is involved in the metabolism of tryptophan catalyzed by intestinal microorganisms
Cellular Effects
This compound influences various types of cells and cellular processes. It impacts cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of this compound are still being explored.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound is involved in the metabolism of tryptophan catalyzed by intestinal microorganisms It interacts with various enzymes or cofactors, and may also affect metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions: Indole-7-carboxylic acid can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst like methanesulfonic acid under reflux conditions . Another method includes the palladium-catalyzed cross-coupling reactions, which have been optimized for multi-kilogram scale production .
Industrial Production Methods: Industrial production of this compound often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The process typically requires stringent control of reaction conditions, including temperature, solvent choice, and catalyst concentration, to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: Indole-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents are typical reducing agents.
Substitution: Electrophilic reagents such as halogens or nitro compounds in the presence of Lewis acids are commonly used.
Major Products:
Oxidation: Formation of indole-7-carboxylate derivatives.
Reduction: Formation of indole-7-methanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Indole-7-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Serves as a precursor for biologically active compounds with potential therapeutic properties.
Medicine: Investigated for its role in drug development, particularly in anticancer and antimicrobial agents.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals
Comparison with Similar Compounds
- Indole-3-carboxylic acid
- Indole-2-carboxylic acid
- Indole-5-carboxylic acid
Comparison: Indole-7-carboxylic acid is unique due to the position of the carboxylic acid group, which influences its chemical reactivity and biological activity. Compared to indole-3-carboxylic acid, it exhibits different substitution patterns and reactivity profiles, making it suitable for specific synthetic and industrial applications .
Properties
IUPAC Name |
1H-indole-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-9(12)7-3-1-2-6-4-5-10-8(6)7/h1-5,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDOBVFESNNYEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061869 | |
Record name | 1H-Indole-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1670-83-3 | |
Record name | 1H-Indole-7-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1670-83-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indole-7-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001670833 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Indole-7-carboxylic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Indole-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-indole-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.274 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1H-Indole-7-carboxylic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7YV38W955 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the unique structural features of 1H-Indole-7-carboxylic acid and how are they confirmed?
A1: 1H-Indole-7-carboxylic acid features a carboxylic acid group (-COOH) at the 7th position of the indole ring. This structure is confirmed using various spectroscopic techniques. Fourier Transform Infrared Spectroscopy (FTIR) identifies characteristic peaks for the carboxyl group, while 1H Nuclear Magnetic Resonance (1H NMR) spectroscopy confirms the presence and position of hydrogen atoms in the molecule. []
Q2: How does the structure of 1H-Indole-7-carboxylic acid influence its polymerization, and what is the significance of the resulting material?
A2: The carboxylic acid group and the N-H group in 1H-Indole-7-carboxylic acid facilitate hydrogen bonding interactions, playing a crucial role in the formation of nanowires during electropolymerization. [] These nanowires exhibit notable electrical conductivity (5 × 10−2 S cm−1) making them promising materials for applications like supercapacitors. []
Q3: How does 1H-Indole-7-carboxylic acid interact with biological targets, specifically the Insulin-like Growth Factor-1 Receptor (IGF-1R)?
A3: Research indicates that derivatives of 1H-Indole-7-carboxylic acid, such as 3-Cyano-1H-indole-7-carboxylic acid {1-[4-(5-cyano-1H-indol-3-yl)butyl]piperidin-4-yl}amide, act as allosteric inhibitors of IGF-1R. [] This means they bind to a site on the receptor distinct from the primary binding site, inducing conformational changes that modulate the receptor's activity.
Q4: What is the significance of the allosteric inhibition of IGF-1R by 1H-Indole-7-carboxylic acid derivatives?
A4: Allosteric inhibition of IGF-1R presents a promising approach for selectively interfering with specific cellular signaling pathways. [] This selectivity is crucial in drug development as it can minimize off-target effects and improve the safety profile of potential therapeutics.
Q5: What is the electrochemical performance of nanowires derived from 1H-Indole-7-carboxylic acid?
A5: Poly(indole-7-carboxylic acid) (PICA) nanowires exhibit a high specific capacitance of 373.2 F g−1 at a current density of 2.5 A g−1 in a 1.0 M H2SO4 solution. [] They also demonstrate excellent cycling stability, retaining 91% of their capacitance after 1000 charge-discharge cycles. [] These properties highlight their potential for high-performance energy storage devices.
Q6: What are the potential applications of 1H-Indole-7-carboxylic acid derivatives in medicinal chemistry?
A6: Derivatives of 1H-Indole-7-carboxylic acid have shown potential as inhibitors of cyclic adenosine-3′,5′-monophosphate phosphodiesterase. [] This enzyme plays a role in regulating cellular processes, and its inhibition can have therapeutic implications for various conditions.
Q7: How does the synthesis of 1H-Indole-7-carboxylic acid contribute to its research and applications?
A7: The development of novel synthetic routes for 1H-Indole-7-carboxylic acid is crucial for accessing this important building block efficiently. [, ] These methods enable researchers to explore its chemical properties, synthesize diverse derivatives, and investigate their potential in various fields.
Q8: Can you elaborate on the role of the "CI" subunit in the context of 1H-Indole-7-carboxylic acid derivatives and DNA alkylation?
A8: Studies utilizing the simplified "CI" subunit, 1,2,7,7a-tetrahydrocycloprop[1,2-c]indol-4-one, in place of the "CPI" subunit found in (+)-CC-1065 have provided valuable insights into the DNA alkylation mechanism. [] Despite being a more reactive alkylating agent, CI demonstrates a similar DNA alkylation profile to CPI. This suggests that the non-covalent binding selectivity of these agents plays a crucial role in directing the electrophilic subunit to specific A+T-rich regions of DNA for alkylation. []
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